molecular formula C8H13NO4 B420989 1-(Carboxymethyl)piperidine-4-carboxylic acid CAS No. 53919-19-0

1-(Carboxymethyl)piperidine-4-carboxylic acid

Cat. No.: B420989
CAS No.: 53919-19-0
M. Wt: 187.19g/mol
InChI Key: QIJHOVKZVCDCBT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.193 g/mol . This compound is characterized by the presence of a piperidine ring substituted with carboxymethyl and carboxylic acid groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in an aqueous medium with sodium hydroxide as the base. The resulting product is then purified through recrystallization .

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

1-(Carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Carboxymethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

1-(Carboxymethyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:

    1-Methylpiperidine-4-carboxylic acid: This compound has a methyl group instead of a carboxymethyl group, resulting in different chemical properties and reactivity.

    Piperidine-4-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in certain chemical reactions.

    Ethyl 1-methylpiperidine-4-carboxylate: An ester derivative with different solubility and reactivity profiles.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various scientific research fields .

Properties

IUPAC Name

1-(carboxymethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHOVKZVCDCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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